
Einecs 280-045-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is formed by the reaction of sebacic acid with 2-aminoethanol, resulting in a product that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-045-2 involves the reaction of sebacic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C10H18O4 (sebacic acid) + C2H7NO (2-aminoethanol) → C12H25NO5 (Einecs 280-045-2)
The reaction conditions often include a suitable solvent and a catalyst to facilitate the reaction. The temperature and pressure are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where sebacic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The final product is obtained in high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Einecs 280-045-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Einecs 280-045-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate the interactions of sebacic acid derivatives with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 280-045-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Einecs 280-045-2 can be compared with other similar compounds, such as:
Decanedioic acid: Similar in structure but lacks the aminoethanol component.
2-Aminoethanol: A simpler molecule that forms part of this compound.
Other sebacic acid derivatives: Compounds that share the sebacic acid backbone but differ in the attached functional groups.
The uniqueness of this compound lies in its specific combination of sebacic acid and 2-aminoethanol, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82801-62-5 |
|---|---|
Molecular Formula |
C12H25NO5 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-aminoethanol;decanedioic acid |
InChI |
InChI=1S/C10H18O4.C2H7NO/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h1-8H2,(H,11,12)(H,13,14);4H,1-3H2 |
InChI Key |
ZMKRMBQUHAYUCL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)N |
Related CAS |
208852-58-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)


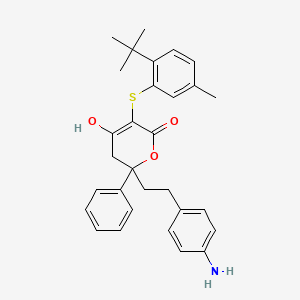
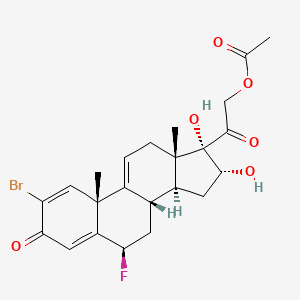
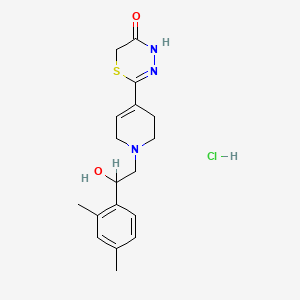
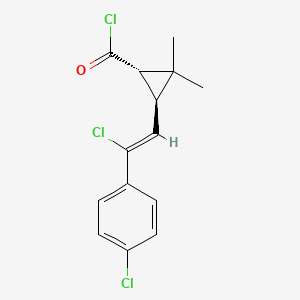
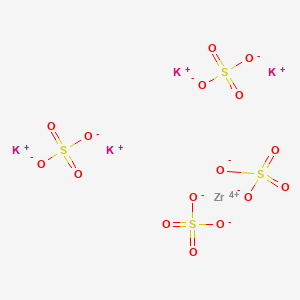
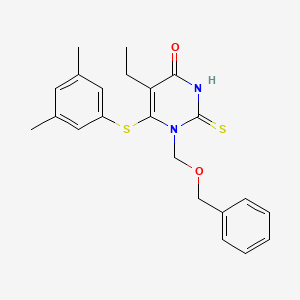
![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
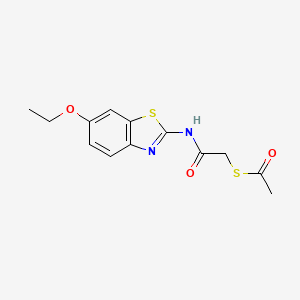
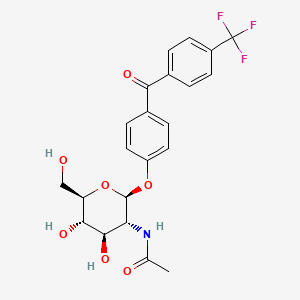
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
